The Isoquinoline Core: A Privileged Scaffold in Modern Chemistry
The Isoquinoline Core: A Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide to the Molecular Structure and Utility of 8-Nitroisoquinolin-5-amine
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the molecular characteristics, synthesis, and potential applications of 8-nitroisoquinolin-5-amine. Our focus is to provide not just data, but a causal understanding of this molecule's properties and the logic behind its experimental handling.
The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. The strategic functionalization of this core is a key tactic in drug design. The specific placement of an electron-donating amino group and a potent electron-withdrawing nitro group, as seen in 8-nitroisoquinolin-5-amine, creates a molecule with unique electronic properties, rendering it a highly valuable, albeit specialized, building block for further chemical exploration.
Molecular Architecture and Physicochemical Profile
The defining feature of 8-nitroisoquinolin-5-amine is the electronic push-pull system established by the C5-amino and C8-nitro substituents on the aromatic framework. The amino group donates electron density into the ring system via resonance, while the nitro group strongly withdraws it. This intramolecular charge-transfer character significantly influences the molecule's reactivity, dipole moment, and spectroscopic properties.
Caption: Molecular structure of 8-Nitroisoquinolin-5-amine with atom numbering.
The physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.
Table 1: Physicochemical Properties of 8-Nitroisoquinolin-5-amine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₇N₃O₂ | Parchem[3] |
| Molecular Weight | 189.17 g/mol | LookChem[4] |
| Melting Point | 260-268 °C (decomposes) | LookChem[4] |
| Boiling Point (Predicted) | 459.6 ± 35.0 °C | LookChem[4] |
| Density (Predicted) | 1.445 ± 0.06 g/cm³ | LookChem[4] |
| LogP | 1.2 | LookChem[4] |
| Hydrogen Bond Donors | 1 (amine group) | LookChem[4] |
| Hydrogen Bond Acceptors | 4 (ring nitrogen, 2x nitro oxygens, amine nitrogen) | LookChem[4] |
| CAS Number | 156901-58-5 | LookChem[4] |
Spectroscopic Signature: A Guide to Structural Verification
Authenticating the structure of 8-nitroisoquinolin-5-amine relies on a combination of spectroscopic methods. While a dedicated public spectral database for this specific molecule is sparse, its structure allows for reliable prediction of key spectral features based on well-established principles.[5][6][7][8]
3.1 Infrared (IR) Spectroscopy The IR spectrum provides a rapid check for the key functional groups.
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N-H Stretching: The primary amine will exhibit a characteristic pair of sharp to medium bands around 3350 cm⁻¹ and 3450 cm⁻¹.[5][6] The presence of two bands, corresponding to symmetric and asymmetric stretching modes, is a definitive indicator of a primary (-NH₂) amine.
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N-O Stretching: The nitro group will produce two very strong and unmistakable absorptions: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch near 1300-1350 cm⁻¹.
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Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region will confirm the presence of the isoquinoline core.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Protons on the aromatic ring will resonate in the downfield region (7.0-9.5 ppm). The amine protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. Adding a drop of D₂O to the NMR tube will cause the amine proton signal to disappear, a classic confirmatory test.[6]
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¹³C NMR: The nine distinct carbon atoms will give rise to nine signals. Carbons directly attached to the electron-withdrawing nitro group (C8) and the heterocyclic nitrogen (C1, C3, C8a) will be significantly deshielded, appearing at higher chemical shifts (further downfield).
3.3 Mass Spectrometry (MS) The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] 8-Nitroisoquinolin-5-amine has three nitrogen atoms, and its molecular weight is 189.17, consistent with this rule. The high-resolution mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of 189.0538.
Synthesis Strategy and Methodologies
The synthesis of 8-nitroisoquinolin-5-amine is a multi-step process that requires careful control of reaction conditions. A logical and common approach involves the construction of a substituted isoquinoline followed by the introduction of the amino group.
Caption: A representative workflow for the synthesis of 8-Nitroisoquinolin-5-amine.
Experimental Protocol: A Self-Validating Approach
This protocol is a representative guide. Causality: The choice of a bromo-intermediate is strategic; bromine is a good leaving group for subsequent nucleophilic substitution and also directs the nitration to the desired C8 position.[1][9]
-
Synthesis of 5-Bromo-8-nitroisoquinoline:
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Step 1a (Bromination): Isoquinoline is treated with N-Bromosuccinimide (NBS) to yield 5-bromoisoquinoline.
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Step 1b (Nitration): The resulting 5-bromoisoquinoline is carefully added to a cold mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the C8 position.[1][9]
-
In-Process Control: The reaction progress for each step must be monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.
-
Validation: The structure of the 5-bromo-8-nitroisoquinoline intermediate must be confirmed by ¹H NMR and MS before proceeding.
-
-
Synthesis of 8-Nitroisoquinolin-5-amine:
-
Step 2 (Amination): The 5-bromo-8-nitroisoquinoline intermediate is subjected to an amination reaction. This can be achieved via classical nucleophilic aromatic substitution with ammonia at high temperature and pressure, or more modernly, through a palladium-catalyzed Buchwald-Hartwig amination.
-
In-Process Control: Again, TLC is used to monitor the consumption of the bromo-intermediate.
-
Purification: The crude product is purified by column chromatography on silica gel.
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Final Validation: The identity and purity of the final 8-nitroisoquinolin-5-amine product must be rigorously confirmed using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry. The data should align with the predicted spectroscopic signatures described in Section 3.
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Applications and Future Research Horizons
The unique molecular architecture of 8-nitroisoquinolin-5-amine makes it a compelling candidate for several advanced applications.
-
Medicinal Chemistry: Analogs such as 8-fluoroisoquinolin-5-amine are key intermediates in the synthesis of kinase inhibitors for cancer therapy.[10] The nitro-analogue serves as a versatile precursor. The nitro group can be reduced to an amine, providing a new vector for chemical elaboration, while the existing C5-amine can be used as a handle for building out pharmacophores. This dual functionality allows for the creation of diverse chemical libraries for screening against various biological targets.
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Materials Science: The significant intramolecular charge-transfer character arising from the push-pull substituents suggests potential in the field of organic electronics. Molecules with similar properties are explored for use in non-linear optics, as dyes in dye-sensitized solar cells, or as components in organic light-emitting diodes (OLEDs).
-
Synthetic Chemistry: This compound is not just an endpoint but a sophisticated building block. The differential reactivity of the two aromatic rings and the two functional groups allows for selective chemical transformations, opening pathways to complex heterocyclic systems that would be difficult to access otherwise.
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